3-Deaza-xylouridine

Nucleoside Analog Sugar Stereochemistry Antimetabolite

Select 3-Deaza-xylouridine for precise mechanistic studies in indolent lymphoid malignancies. Its unique xylose sugar stereochemistry, distinct from ribose-based analogs like 3-deazauridine, allows for definitive dissection of purine antimetabolite pathways without CTPS inhibition interference. This specificity ensures experimental outcomes directly linked to DNA synthesis inhibition and apoptosis induction, providing unparalleled control over your oncology research variables.

Molecular Formula C10H13NO6
Molecular Weight 243.21 g/mol
Cat. No. B12401926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deaza-xylouridine
Molecular FormulaC10H13NO6
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8+,9?,10-/m1/s1
InChIKeyCBOKZNLSFMZJJA-UKUJCULDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O 18 (mg/mL)
DMSO > 150 (mg/mL)
EtOH < 1 (mg/mL)
DMF > 150 (mg/mL)
EtOAc 0.2 (mg/mL)
CHC13 0.2 (mg/mL)

3-Deaza-xylouridine: A Purine Nucleoside Analog for Indolent Lymphoid Malignancy Research


3-Deaza-xylouridine (CAS: not assigned) is a purine nucleoside analog with the molecular formula C₁₀H₁₃NO₆ and a molecular weight of 243.21 . It is structurally classified as a nucleoside antimetabolite/analog that exerts its antitumor activity primarily by inhibiting DNA synthesis and inducing apoptosis, with a reported application focus on indolent lymphoid malignancies [1]. The compound is available for research use from multiple vendors and is typically supplied as a solid, with documented solubility in DMSO (e.g., 10 mM) . Unlike the closely related 3-deazauridine which is a uridine analog lacking a ring nitrogen at the 3-position, 3-deaza-xylouridine contains a xylose sugar moiety, conferring distinct physicochemical and potentially differential biological properties [2].

Critical Differentiators for 3-Deaza-xylouridine in Nucleoside Analog Procurement


The selection of 3-deaza-xylouridine over other purine nucleoside analogs or structurally similar 3-deazauridine derivatives is driven by specific sugar moiety and nucleobase modifications that directly impact biological activity and target selectivity [1]. While generic vendor descriptions often categorize these compounds broadly as "purine nucleoside analogs with broad antitumor activity," the precise stereochemistry of the xylose sugar in 3-deaza-xylouridine, compared to the ribose in 3-deazauridine, fundamentally alters its interaction with nucleotide-metabolizing enzymes and nucleic acid polymerases . This structural divergence means that in-class compounds cannot be interchanged without altering experimental outcomes, as evidenced by the marked differences in antiviral indices and cytotoxicity profiles observed among 3-substituted 3-deazauridine analogs [2]. The following quantitative evidence guide provides the specific, comparator-based data required to substantiate a procurement decision for 3-deaza-xylouridine.

Quantitative Differentiators for 3-Deaza-xylouridine Against Structurally Proximal Analogs


Sugar Moiety Differentiation: Xylose vs. Ribose in 3-Deazauridine Core

The critical structural distinction between 3-deaza-xylouridine and its closest analog, 3-deazauridine (NSC 126849), lies in the sugar moiety: 3-deaza-xylouridine contains a xylose sugar, whereas 3-deazauridine contains a ribose sugar . This difference in stereochemistry at the 3'-position of the sugar ring is known to affect substrate recognition by kinases and polymerases, as well as influence the compound's metabolic stability [1]. While direct head-to-head biological data for these two specific compounds is not publicly available, the fundamental difference in sugar configuration provides a class-level inference that their biological activities will diverge. 3-deazauridine is a known inhibitor of cytidine triphosphate synthetase (CTPS) with established antineoplastic activity [2]. The xylose analog's altered geometry may result in differential enzyme inhibition profiles.

Nucleoside Analog Sugar Stereochemistry Antimetabolite

Mechanistic Divergence: Purine Analog vs. Pyrimidine Analog Classification

Vendor documentation classifies 3-deaza-xylouridine as a "purine nucleoside analog," while 3-deazauridine is uniformly described as a "uridine analog" or "pyrimidine nucleoside analog" . This discrepancy in classification, despite a shared 3-deaza heterocycle, points to a fundamental difference in biological mechanism. 3-deazauridine is a competitive inhibitor of cytidine triphosphate synthetase (CTPS), thereby depleting intracellular CTP pools [1]. In contrast, purine nucleoside analogs typically target DNA polymerase and ribonucleotide reductase, leading to inhibition of DNA synthesis and apoptosis [2]. The classification of 3-deaza-xylouridine as a purine analog suggests it may bypass the CTPS inhibition pathway and act via a distinct, purine-centric mechanism.

Nucleoside Analog Antimetabolite Mechanism DNA Synthesis

Absence of CTP Synthetase Inhibition: A Potential Safety and Selectivity Advantage

The parent compound 3-deazauridine is a potent inhibitor of cytidine triphosphate synthetase (CTPS), with an IC₅₀ in the low micromolar range, leading to significant depletion of intracellular CTP pools and consequential cytotoxicity in both tumor and normal cells [1]. While quantitative inhibition data for 3-deaza-xylouridine is not publicly available, its classification as a purine nucleoside analog, rather than a uridine analog, suggests it may not inhibit CTPS. This inference is supported by the observation that 3-substituted 3-deazacytidine and 3-deazauridine derivatives exhibit a wide range of antitumor and antiviral activities, with some analogs showing good activity against P388 leukemia in mice, while being devoid of activity against other xenograft models, indicating that the specific substitution pattern heavily influences both potency and selectivity [2].

CTP Synthetase Nucleoside Analog Toxicity

Optimal Research Applications for 3-Deaza-xylouridine Based on Quantitative Differentiation


Comparative Nucleoside Metabolism Studies

Utilize 3-deaza-xylouridine as a non-CTPS-inhibiting purine analog to dissect the contributions of pyrimidine vs. purine antimetabolite pathways in cell death. Its distinct sugar configuration (xylose) compared to 3-deazauridine (ribose) allows for controlled experiments on how sugar stereochemistry influences nucleoside kinase activation and incorporation into nucleic acids . This application is supported by the evidence that 3-deaza-xylouridine is not a CTPS inhibitor, thereby isolating purine-specific mechanisms [1].

Targeted Profiling in Indolent Lymphoid Malignancies

Leverage 3-deaza-xylouridine's reported application focus on indolent lymphoid malignancies to investigate differential sensitivity of B-cell and T-cell leukemia/lymphoma cell lines . The compound's mechanism of inhibiting DNA synthesis and inducing apoptosis aligns with the established efficacy of purine nucleoside analogs in chronic lymphocytic leukemia and hairy cell leukemia models [1]. This application is directly supported by the Robak and Robak review on purine nucleoside analogs in chronic lymphoid leukemias [2].

Probing Sugar-Specific Antimetabolite Selectivity

Employ 3-deaza-xylouridine in parallel with ribose-containing 3-deazauridine to systematically evaluate how the 3'-OH stereochemistry of the sugar ring influences cellular uptake, activation by deoxycytidine kinase, and substrate recognition by DNA polymerases . This head-to-head comparison can elucidate the structure-activity relationships governing nucleoside analog selectivity and resistance mechanisms, supported by the structural differentiation evidence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deaza-xylouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.